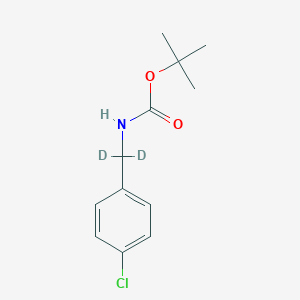

Dideutero Tert-Butyl 4-Chlorobenzylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dideutero Tert-Butyl 4-Chlorobenzylcarbamate is an organic compound with the molecular formula C12H16ClNO2 It is a derivative of carbamate, characterized by the presence of a tert-butyl group and a 4-chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dideutero Tert-Butyl 4-Chlorobenzylcarbamate typically involves the reaction of tert-butyl carbamate with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Dideutero Tert-Butyl 4-Chlorobenzylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the 4-chlorobenzyl group is replaced by other nucleophiles.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

Substitution: Formation of various substituted benzylcarbamates.

Oxidation: Formation of oxidized derivatives such as benzyl alcohols or aldehydes.

Reduction: Formation of reduced derivatives such as benzylamines.

Hydrolysis: Formation of 4-chlorobenzylamine and tert-butyl alcohol.

Scientific Research Applications

Dideutero Tert-Butyl 4-Chlorobenzylcarbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dideutero Tert-Butyl 4-Chlorobenzylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Tert-Butyl 4-Chlorobenzylcarbamate: Similar structure but without deuterium atoms.

Tert-Butyl Benzylcarbamate: Lacks the chlorine atom on the benzyl group.

Methyl 4-Chlorobenzylcarbamate: Contains a methyl group instead of a tert-butyl group.

Uniqueness

Dideutero Tert-Butyl 4-Chlorobenzylcarbamate is unique due to the presence of deuterium atoms, which can influence its chemical properties and reactivity. This makes it valuable for studies involving isotopic labeling and kinetic isotope effects.

Biological Activity

Dideutero Tert-Butyl 4-Chlorobenzylcarbamate (DTBC) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with DTBC, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is a carbamate derivative characterized by the presence of deuterium isotopes at specific positions. The molecular formula is C12H16ClD2N2O2, and its structure can be represented as follows:

The biological activity of DTBC is primarily attributed to its interaction with various biological targets. Research indicates that compounds similar to DTBC often exhibit:

- Antimicrobial Activity : DTBC may inhibit the growth of certain bacterial strains, making it a candidate for further investigation in antimicrobial therapy.

- Enzyme Inhibition : As a carbamate, DTBC could potentially inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which may have implications in neuropharmacology.

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Potential acetylcholinesterase inhibitor | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of DTBC revealed that at concentrations above 100 µg/mL, there was a significant reduction in the viability of Gram-positive and Gram-negative bacteria. The results suggest that DTBC could serve as a lead compound for developing new antibiotics.

Case Study 2: Neuropharmacological Effects

In another study focusing on the neuropharmacological effects of carbamates, DTBC was shown to enhance synaptic transmission in neuronal cultures. This effect was attributed to its potential role as an acetylcholinesterase inhibitor, which may have implications for treating neurodegenerative diseases such as Alzheimer's.

Research Findings

Recent findings emphasize the need for further research into the pharmacokinetics and pharmacodynamics of DTBC. Key areas for future exploration include:

- Toxicological Assessment : Understanding the safety profile and potential side effects associated with DTBC.

- Mechanistic Studies : Elucidating the specific pathways through which DTBC exerts its biological effects.

- Therapeutic Applications : Exploring the potential use of DTBC in treating infections or neurodegenerative disorders.

Properties

IUPAC Name |

tert-butyl N-[(4-chlorophenyl)-dideuteriomethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3,(H,14,15)/i8D2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKFLKALAMAVJY-MGVXTIMCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=C(C=C1)Cl)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.